cis-Azetidine-2,4-diyldimethanol hydrochloride
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Overview
Description
cis-Azetidine-2,4-diyldimethanol hydrochloride: is a chemical compound with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane . This compound is known for its unique structural properties and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Azetidine-2,4-diyldimethanol hydrochloride typically involves the reaction of azetidine derivatives with appropriate reagents under controlled conditions . One common method includes the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with silver salt in dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar synthetic routes as in laboratory settings but with enhanced efficiency and scalability . The process includes rigorous quality control measures to ensure the consistency and safety of the product .
Chemical Reactions Analysis
Types of Reactions: cis-Azetidine-2,4-diyldimethanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . The reactivity of the azetidine ring is driven by its ring strain, making it susceptible to nucleophilic attack and ring-opening reactions .
Common Reagents and Conditions:
Substitution: Nucleophiles such as halides, amines, and alcohols are used in the presence of catalysts or under thermal conditions.
Major Products: The major products formed from these reactions include various substituted azetidines, azetidine-2-carboxylic acid derivatives, and other functionalized azetidines .
Scientific Research Applications
cis-Azetidine-2,4-diyldimethanol hydrochloride has a wide range of applications in scientific research :
Mechanism of Action
The mechanism of action of cis-Azetidine-2,4-diyldimethanol hydrochloride involves its interaction with molecular targets through nucleophilic attack and ring-opening reactions . The azetidine ring’s strain facilitates these reactions, leading to the formation of various bioactive compounds . The molecular pathways involved include the activation of specific enzymes and receptors, contributing to its biological and medicinal effects .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring analogue with similar ring strain and reactivity.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness: cis-Azetidine-2,4-diyldimethanol hydrochloride is unique due to its balanced ring strain, which provides both stability and reactivity . This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
[4-(hydroxymethyl)azetidin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-2-4-1-5(3-8)6-4;/h4-8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLQHAIPYMAAIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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